N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
Description
N-(4-Ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-ethoxyphenyl group at the N-position of the carboxamide and a 3-methylbutanamido substituent at the 3-position of the benzofuran core.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-27-16-11-9-15(10-12-16)23-22(26)21-20(24-19(25)13-14(2)3)17-7-5-6-8-18(17)28-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKLWOLJUQYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is N-(4-ethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide, with a molecular formula of . Its structure features a benzofuran core with an ethoxyphenyl substituent and a carboxamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives.
- Introduction of the Ethoxyphenyl Group : Electrophilic aromatic substitution reactions are often used.
- Amidation : The final step involves forming the amide bond using coupling reagents like EDCI or DCC.
The synthesis is modular and allows for the introduction of various substituents at different positions on the benzofuran scaffold, enhancing its potential as a lead compound in drug discovery .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has demonstrated significant efficacy against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound exhibits potency four times higher than that of ampicillin.
- Mycobacterium avium subsp. paratuberculosis : It shows greater activity than the standard drug rifampicin .
Anticancer Activity
Preliminary research indicates that this compound may also possess anticancer properties. Its mechanism of action could involve:
- Inhibition of Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival .
Case Studies
Several case studies have investigated the biological effects of similar benzofuran derivatives:
- A study demonstrated that benzofuran derivatives with carboxamide groups exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly influence biological outcomes .
- Another research highlighted the use of benzofuran derivatives in small molecule screening campaigns, emphasizing their potential as therapeutic agents due to their diverse biological activities .
The mechanism by which this compound exerts its biological effects is still under investigation but may involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering downstream signaling cascades that affect cell growth and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide | Moderate | High |
| N-(4-chlorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide | Low | Moderate |
| N-(4-bromophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide | High | Low |
This table illustrates how structural variations can influence the biological activities of benzofuran derivatives, highlighting the unique profile of this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparison of Benzofuran Carboxamide Derivatives
Key Observations:
Substituent Electronic Effects :
- The target compound’s 4-ethoxyphenyl group is electron-donating, which may enhance lipophilicity and membrane permeability compared to the electron-withdrawing 4-carboxyphenyl group in N-(4-carboxyphenyl)-3-methylbenzofuran-2-carboxamide .
- Fluorinated analogs (e.g., 4-fluorophenyl derivatives in –5) leverage fluorine’s electronegativity for improved target binding, a feature absent in the target compound .
Amide Chain Modifications :
- The 3-methylbutanamido group in the target compound differs from the 2-ethylbutanamido chain in ’s analog. Increased branching in the latter may reduce metabolic stability compared to the linear 3-methylbutanamido substituent .
Biological Activity Trends: Antiuterotrophic activity is prominent in N-p-Anisyl-3-methylbenzofuran-2-carboxamide (4-methoxyphenyl), suggesting that alkoxyaryl groups modulate estrogen-related pathways. The target compound’s ethoxy substituent may exhibit similar or enhanced effects due to its larger size and lipophilicity . In contrast, Abexinostat’s dimethylaminomethyl and hydroxycarbamoyl groups enable histone deacetylase (HDAC) inhibition, highlighting how polar substituents can redirect activity toward epigenetic targets .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The absence of nitro or azido groups (cf. –5) in the target compound suggests reduced susceptibility to reductive metabolism, a common issue in compounds with such functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
